hCYP3A4 Fluorogenic substrate 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H12FNO2 |

|---|---|

分子量 |

305.3 g/mol |

IUPAC名 |

2-[(4-fluorophenyl)methyl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C19H12FNO2/c20-14-9-7-12(8-10-14)11-21-18(22)15-5-1-3-13-4-2-6-16(17(13)15)19(21)23/h1-10H,11H2 |

InChIキー |

JVHUQBLLHSIOMR-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=C(C=C4)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to hCYP3A4 Fluorogenic Substrate 1: 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)

This guide provides a comprehensive technical overview of 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC), a widely used fluorogenic substrate for human Cytochrome P450 3A4 (hCYP3A4). It is intended for researchers, scientists, and drug development professionals working in the fields of drug metabolism, toxicology, and pharmacology.

Core Concepts and Mechanism of Action

7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) is a non-fluorescent molecule that is metabolized by CYP3A4 to produce a highly fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC).[1][2][3] This conversion allows for the real-time monitoring of CYP3A4 enzymatic activity. The metabolic reaction is an O-debenzylation, a common reaction catalyzed by cytochrome P450 enzymes. The resulting fluorescence is directly proportional to the rate of BFC metabolism, providing a sensitive and continuous measure of enzyme activity. While BFC is a substrate for other CYP isoforms, such as CYP1A2, it is widely used in studies focusing on CYP3A4.[4]

The core principle of the assay is the measurement of the increase in fluorescence over time. This rate of increase can be used to determine kinetic parameters of the enzyme, assess the inhibitory potential of test compounds, and screen for CYP3A4 inducers.

Quantitative Data

The following tables summarize the key quantitative data for BFC and its fluorescent product, HFC.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| BFC Molecular Formula | C17H11F3O3 | [3][5] |

| BFC Molecular Weight | 320.3 g/mol | [3][5] |

| HFC Excitation Maximum | 410 nm | [3][6] |

| HFC Emission Maximum | 510 nm | [3][6] |

| BFC Purity (by HPLC) | >98% | [5] |

Table 2: Enzymatic Kinetic Parameters

| Parameter | Value | Enzyme Source | Source |

| Km (Michaelis Constant) | 8.3 ± 1.3 µM | Pooled Human Liver Microsomes | [4] |

| Vmax (Maximum Velocity) | 454 ± 98 pmol/min/mg protein | Pooled Human Liver Microsomes | [4] |

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay using Recombinant Human CYP3A4

This protocol describes a typical in vitro experiment to assess the inhibitory potential of a test compound on CYP3A4 activity using BFC.

Materials:

-

Recombinant human CYP3A4 enzyme

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) stock solution (in DMSO)

-

Test compound stock solution (in DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the NADPH regenerating system.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ketoconazole).

-

Add the recombinant human CYP3A4 enzyme to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.

-

Initiate the reaction by adding BFC to each well. A typical final concentration of BFC is 20-50 µM.[4]

-

Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader.

-

Monitor the increase in fluorescence (Excitation: 410 nm, Emission: 510 nm) over time (e.g., every minute for 30-60 minutes).

-

Calculate the rate of HFC formation (slope of the linear portion of the fluorescence versus time curve).

-

Determine the IC50 value of the test compound by plotting the percent inhibition of CYP3A4 activity against the logarithm of the test compound concentration.

Cell-Based CYP3A4 Activity Assay

This protocol outlines a method to measure CYP3A4 activity in intact cells, such as cryopreserved human hepatocytes or engineered cell lines (e.g., HepaRG).

Materials:

-

Cultured cells expressing CYP3A4 in a 96-well plate

-

Cell culture medium

-

BFC stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency in a 96-well plate.

-

If investigating induction, treat the cells with the potential inducing agent for a specified period (e.g., 24-72 hours) prior to the assay.

-

On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed HBSS.

-

Add a solution of BFC in HBSS to each well.

-

Incubate the plate at 37°C in a CO2 incubator.

-

At various time points, measure the fluorescence in each well using a plate reader. Alternatively, visualize and quantify the fluorescence in individual cells using a fluorescence microscope.

-

The rate of fluorescence increase is indicative of the intracellular CYP3A4 activity.

Visualizations

Caption: Metabolic pathway of BFC by hCYP3A4.

Caption: Workflow for a CYP3A4 inhibition assay.

Alternative Fluorogenic Substrates

While BFC is a valuable tool, other fluorogenic substrates are also available for measuring CYP3A4 activity. One common alternative is Dibenzylfluorescein (DBF).

Table 3: Comparison of BFC and DBF

| Feature | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | Dibenzylfluorescein (DBF) |

| Metabolic Reaction | O-debenzylation | O-dealkylation |

| Fluorescent Product | 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) | Fluorescein |

| Excitation Max. | 410 nm[3] | 485 nm[7][8] |

| Emission Max. | 510 nm[3] | 535 nm[7] or 538 nm[8] |

| Km for CYP3A4 | ~8.3 µM[4] | 0.87 - 1.9 µM[7][8][9] |

| CYP Isoform Specificity | Also a substrate for CYP1A2[4] | Substrate for CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19)[7][8][9] |

The choice of substrate may depend on the specific experimental conditions, the presence of other CYP isoforms, and the available instrumentation.

Conclusion

7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) is a robust and sensitive fluorogenic substrate for the assessment of hCYP3A4 activity. Its use in well-defined in vitro and cell-based assays allows for the effective characterization of CYP3A4-mediated drug metabolism and interactions. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute reliable experiments in this critical area of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. amsbio.com [amsbio.com]

A Technical Guide to hCYP3A4 Fluorogenic Substrate 1: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of hCYP3A4 fluorogenic substrate 1, providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the enzymatic conversion of non-fluorescent substrates into highly fluorescent products by Cytochrome P450 3A4 (hCYP3A4), a critical enzyme in drug metabolism. This process allows for the sensitive and high-throughput screening of potential drug candidates and the investigation of drug-drug interactions.

Core Mechanism of Action

The fundamental principle behind hCYP3A4 fluorogenic assays lies in the enzymatic transformation of a pro-fluorogenic substrate. This substrate, initially non-fluorescent or weakly fluorescent, is specifically metabolized by hCYP3A4. The resulting metabolite is a highly fluorescent molecule. The intensity of the fluorescence emitted is directly proportional to the rate of the enzymatic reaction, providing a real-time measure of hCYP3A4 activity. This mechanism is a cornerstone of modern drug discovery, enabling rapid assessment of the inhibitory or inductive potential of novel chemical entities on this key metabolic pathway.

Featured Fluorogenic Substrates

Several fluorogenic substrates have been developed for assessing hCYP3A4 activity. This guide focuses on some of the most prominent examples, detailing their specific mechanisms, kinetic parameters, and assay protocols.

7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

Mechanism: BFC is a widely used fluorogenic substrate for hCYP3A4. The enzyme catalyzes the oxidative O-debenzylation of BFC, resulting in the formation of the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1] The fluorescence of HFC can be monitored to determine the rate of CYP3A4 activity.

Quantitative Data:

| Substrate | Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |

| BFC | Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 |

Experimental Protocol:

A typical high-throughput fluorescence assay for P450 3A4 using BFC involves the following steps:[1]

-

Plate Setup:

-

Dispense 60 μl of 100 mM potassium phosphate (B84403) buffer into the wells of a 96-well microplate.

-

For inhibition assays, serially dilute the inhibitor across the plate.

-

-

Addition of Enzyme-Substrate Mix:

-

Prepare a 2x P450-BFC mix containing P450 3A4 membranes and BFC stock solution in 100 mM potassium phosphate buffer (pH 7.4).

-

Dispense 100 μl of the P450-BFC 2x mix into all wells. The final concentration of P450 is typically 20 nM and BFC is 40 μM.[1]

-

-

Pre-incubation:

-

Preincubate the plate at 37 °C for 5 minutes.

-

-

Reaction Initiation:

-

Add 40 μl of an NADPH generating system to each well to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37 °C for 20 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 75 μl of a stop buffer (e.g., 80% acetonitrile (B52724) and 20% 0.5 M Tris-base).

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the product, HFC, using a microplate reader with excitation and emission wavelengths of approximately 405 nm and 510-545 nm, respectively.

-

P450-Glo™ Substrates (Luciferin-based)

Mechanism: The P450-Glo™ assays utilize luminogenic substrates that are derivatives of beetle luciferin (B1168401). These substrates are not recognized by luciferase. hCYP3A4 metabolizes these pro-luciferin substrates into luciferin. The produced luciferin then reacts with a luciferase enzyme, generating a light signal ("glow-type" luminescence) that is proportional to the CYP3A4 activity.[2]

Quantitative Data:

| Substrate | S50 (μM) |

| Luciferin-BE | ~50 |

| Luciferin-PFBE | ~50 |

| Luciferin-PPXE | ~25 |

S50 is the substrate concentration at which half-maximal activity is observed, used for enzymes exhibiting non-Michaelis-Menten kinetics.

Experimental Protocol (Biochemical Assay):

The following is a general protocol for a P450-Glo™ CYP3A4 biochemical assay:

-

Reagent Preparation:

-

Prepare a 4x CYP reaction mixture containing the P450 enzyme and the luminogenic substrate in buffer.

-

Prepare a 2x NADPH regeneration system.

-

-

Assay Plate Setup:

-

Add test compounds and control solutions to a 96-well white opaque plate.

-

Add the 4x CYP reaction mixture to each well.

-

-

Pre-incubation:

-

Incubate the plate at 37°C or room temperature for 10 minutes.

-

-

Reaction Initiation:

-

Add the 2x NADPH regeneration system to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate for 10-60 minutes at the same temperature as the pre-incubation.

-

-

Detection:

-

Add Luciferin Detection Reagent to each well to stop the CYP3A4 reaction and initiate the luminescent reaction.

-

Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Read the luminescence using a plate luminometer.

-

N-cyclopropylmethyl-1,8-naphthalimide (NCN)

Mechanism: NCN is an optimized fluorogenic substrate for CYP3A4. It is metabolized by CYP3A4 through 4-hydroxylation to produce a single, highly fluorescent metabolite.[1] This substrate was designed to have excellent isoform specificity and to not be a substrate for P-glycoprotein (P-gp), which can interfere with intracellular assays.

Quantitative Data:

| Substrate | Enzyme Source | Km (μM) |

| NCN | Recombinant CYP3A4 | 4.27 ± 0.45 |

| NCN | Human Liver Microsomes | ~4.27 |

Experimental Protocol:

A detailed, standardized protocol for NCN is not as widely available as for BFC or P450-Glo™ substrates. However, a general workflow can be inferred from the research literature. The assay would follow a similar principle to the BFC assay, involving incubation of NCN with a source of CYP3A4 (such as human liver microsomes or recombinant enzyme) and an NADPH regenerating system, followed by fluorescence measurement of the hydroxylated product.

F8 Fluorogenic Substrate

Mechanism: F8 is a rationally designed, two-photon fluorogenic substrate for hCYP3A4. It is metabolized by the enzyme to form a brightly fluorescent product, 4-OH F8.[3] This substrate is particularly noted for its high binding affinity, rapid response, and excellent isoform specificity, making it suitable for real-time sensing and functional imaging of CYP3A4 activity in living cells and tissues.[3][4][5]

Quantitative Data:

Experimental Protocol:

Detailed experimental protocols for the F8 substrate are proprietary. However, its application in functional imaging suggests a protocol involving the loading of the F8 substrate into live cells or tissues, followed by imaging of the fluorescent product using techniques such as two-photon microscopy. The assay would likely involve incubation of the biological sample with the F8 substrate and monitoring the increase in fluorescence over time.

Conclusion

The use of fluorogenic substrates provides a powerful and efficient method for studying the activity of hCYP3A4. The choice of substrate will depend on the specific application, with factors such as the required sensitivity, throughput, and biological system (e.g., recombinant enzyme, microsomes, or live cells) influencing the decision. This guide provides the fundamental knowledge required to understand and implement these assays in a research and drug development setting. As new substrates with improved properties continue to be developed, the utility of fluorogenic assays in characterizing the role of CYP3A4 in drug metabolism will undoubtedly expand.

References

- 1. An optimized CYP3A4-activatable fluorogenic sensor for in situ functional imaging and multi-dimensional inhibitor assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. An optimized CYP3A4-activatable fluorogenic sensor for in situ functional imaging and multi-dimensional inhibitor assessment - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to hCYP3A4 Fluorogenic Substrate 1 (F8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and fluorogenic properties of hCYP3A4 Fluorogenic Substrate 1, also known as F8. It includes detailed information on its mechanism of action, key quantitative data, and a generalized experimental protocol for its use in cytochrome P450 3A4 (CYP3A4) activity assays.

Core Chemical Properties

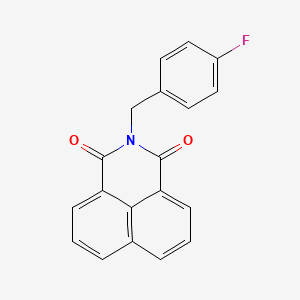

This compound is a naphthalimide-based compound designed for the sensitive detection of human CYP3A4 enzymatic activity. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(4-fluorobenzyl)-1,8-naphthalimide |

| Synonym | F8 |

| CAS Number | 186299-00-3 |

| Molecular Formula | C₁₉H₁₂FNO₂ |

| Molecular Weight | 305.3 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Fluorogenic Mechanism and Spectral Properties

The utility of F8 as a fluorogenic substrate lies in its metabolic transformation by CYP3A4. The substrate itself is weakly fluorescent. Upon enzymatic action, it undergoes a specific hydroxylation reaction to produce a highly fluorescent metabolite, 4-hydroxy-N-(4-fluorobenzyl)-1,8-naphthalimide (4-OH F8).[1] This conversion results in a significant increase in fluorescence, providing a direct measure of CYP3A4 activity.

While the precise excitation and emission maxima for F8 and 4-OH F8 are not consistently reported across publicly available literature, the hydroxylated naphthalimide product is known to be a bright fluorophore. For similar 4-hydroxy-1,8-naphthalimide compounds, the emission maximum is in the green-yellow region of the spectrum, around 555 nm.

Enzymatic Kinetics

The interaction of F8 with hCYP3A4 follows Michaelis-Menten kinetics. The Michaelis constant (Kₘ), which represents the substrate concentration at half-maximal velocity, is a key parameter for characterizing this interaction.

| Kinetic Parameter | Value |

| Kₘ | 0.36 µM |

| Vₘₐₓ | Not explicitly reported in the reviewed literature |

Enzymatic Reaction Pathway

The metabolic activation of F8 by CYP3A4 is a single-step enzymatic hydroxylation. This process is dependent on the presence of NADPH as a cofactor.

Caption: Enzymatic conversion of F8 to its fluorescent metabolite by hCYP3A4.

Experimental Protocols

The following provides a generalized methodology for a fluorometric assay to measure hCYP3A4 activity using a substrate like F8. This protocol is based on standard high-throughput screening procedures for CYP450 enzymes.[2][3] Researchers should optimize specific concentrations and incubation times for their experimental setup.

1. Reagent Preparation:

-

hCYP3A4 Enzyme: Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (F8) in DMSO.

-

NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH during the reaction.

-

Buffer: 100 mM Potassium Phosphate (B84403) Buffer (pH 7.4).

-

Stop Solution: 80% acetonitrile (B52724) and 20% 0.5 M Tris-base to terminate the enzymatic reaction.

2. Assay Procedure (96-well plate format):

-

Prepare Reaction Mixture: In a microplate, add the potassium phosphate buffer, the hCYP3A4 enzyme preparation, and the NADPH regenerating system.

-

Add Test Compounds (for inhibition studies): If screening for inhibitors, add the test compounds at various concentrations to the appropriate wells. Include a positive control inhibitor (e.g., ketoconazole) and a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the enzyme.

-

Initiate Reaction: Add the this compound (F8) to all wells to initiate the enzymatic reaction. The final concentration of the substrate should ideally be at or below the Kₘ value for optimal sensitivity in inhibition assays.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity of the plate using a fluorescence microplate reader. The excitation and emission wavelengths should be optimized for the 4-OH F8 metabolite.

3. Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme or with a potent inhibitor) from all readings.

-

For inhibitor screening, calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a high-throughput screening assay to identify potential inhibitors of hCYP3A4 using F8.

Caption: High-throughput screening workflow for hCYP3A4 inhibitors using F8.

Conclusion

This compound (F8) is a valuable tool for studying the activity of this critical drug-metabolizing enzyme. Its high sensitivity and suitability for high-throughput formats make it an excellent choice for drug discovery and development applications, particularly for identifying and characterizing potential CYP3A4 inhibitors. The provided information and protocols offer a solid foundation for researchers to incorporate this substrate into their experimental workflows.

References

- 1. Rationally Engineered CYP3A4 Fluorogenic Substrates for Functional Imaging Analysis and Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of the hCYP3A4 Fluorometric Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of the human Cytochrome P450 3A4 (hCYP3A4) fluorometric assay. This high-throughput screening method is pivotal in drug discovery and development for identifying potential drug-drug interactions by assessing the inhibitory effects of new chemical entities on CYP3A4, a key enzyme in xenobiotic metabolism.

Introduction to Cytochrome P450 3A4

Cytochrome P450 3A4 (CYP3A4) is a member of the cytochrome P450 monooxygenase family of enzymes.[1][2] Predominantly expressed in the liver and intestines, CYP3A4 is responsible for the phase I metabolism of over half of the small molecule drugs currently on the market.[1][2][3] Inhibition of CYP3A4-mediated metabolism is a primary cause of adverse drug-drug interactions, which can lead to drug toxicity or reduced efficacy.[1][2] Therefore, early assessment of the interaction of drug candidates with CYP3A4 is a critical step in the drug development process.

Core Principle of the Fluorometric Assay

The hCYP3A4 fluorometric assay is a rapid and sensitive method for measuring the enzyme's activity.[4] The fundamental principle lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate (a "pro-fluorescent" molecule) into a highly fluorescent product by CYP3A4.[5] The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be measured using a fluorescence microplate reader.[5] This method is significantly more time and cost-effective than traditional methods like HPLC-MS, making it ideal for high-throughput screening.[5]

The enzymatic reaction is an oxidation reaction, typically an O-dealkylation or oxidative debenzylation, that requires the presence of NADPH as a cofactor and NADPH-P450 reductase to transfer electrons to the CYP3A4 enzyme.[5][6][7]

Signaling Pathway of the hCYP3A4 Fluorometric Assay

Key Reagents and Substrates

A typical hCYP3A4 fluorometric assay kit contains several key components:

-

Recombinant Human CYP3A4: Often co-expressed with NADPH-P450 reductase in a system like insect cell microsomes (Baculoviruses®) to ensure a functional enzyme system.[7]

-

Fluorogenic Substrate: A variety of substrates are available, each with different properties. The choice of substrate can be critical, as inhibitor potency (IC50) can be substrate-dependent.[8]

-

NADPH Generating System: This system, typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), continuously regenerates NADPH, which is consumed during the CYP3A4 catalytic cycle.[5][9]

-

Assay Buffer: A buffer, commonly potassium phosphate (B84403), to maintain a physiological pH (typically 7.4).[5]

-

CYP3A4 Inhibitor (Control): A known potent and specific inhibitor of CYP3A4, such as ketoconazole (B1673606), is used as a positive control for inhibition.[1][5]

-

Fluorescent Standard: A known concentration of the fluorescent product (e.g., resorufin) is used to generate a standard curve for quantifying the enzymatic activity.[3]

Common Fluorogenic Substrates

| Substrate Name | Common Abbreviation | Fluorescent Product | Excitation (nm) | Emission (nm) |

| 7-Benzyloxy-4-trifluoromethylcoumarin | BFC | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | ~405 | ~510-545 |

| A resorufin-based substrate | - | Resorufin | ~535 | ~587 |

| Vivid® BOMR Substrate | BOMR | Red fluorescent product | - | - |

| Luciferin-BE | - | D-luciferin | - | - |

| Luciferin-PFBE | - | D-luciferin | - | - |

| Luciferin-PPXE | - | D-luciferin | - | - |

Note: Luciferin-based substrates are used in luminescence assays but are often included in discussions of high-throughput P450 screening.[10] The Vivid® BOMR substrate yields a red fluorescent product.[11]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure for performing an hCYP3A4 inhibition assay in a 96-well plate format. Specific concentrations and volumes may vary depending on the kit manufacturer.

Reagent Preparation

-

Assay Buffer: Prepare the potassium phosphate buffer to the desired concentration (e.g., 100 mM, pH 7.4).[5]

-

NADPH Generating System: Reconstitute the components as per the manufacturer's instructions. A typical 100X stock may contain 333 mM glucose-6-phosphate and 30 U/mL glucose-6-phosphate dehydrogenase.[9] Prepare a fresh working solution daily and keep it on ice.[5]

-

Fluorogenic Substrate: Dissolve the substrate in an organic solvent like methanol (B129727) or DMSO to create a stock solution (e.g., 4 mM BFC in methanol).[5]

-

CYP3A4 Enzyme: Thaw the recombinant human CYP3A4 preparation rapidly at 37°C and keep it on ice.[3] It should be thoroughly mixed before use.[3]

-

Test Compounds and Inhibitor Control: Prepare stock solutions of the test compounds and the control inhibitor (e.g., 1 mM ketoconazole in methanol).[5] Create serial dilutions to test a range of concentrations. The final solvent concentration in the reaction should be kept low (<1% v/v) to avoid interfering with enzyme activity.[4]

Assay Procedure

-

Plate Setup: In a 96-well plate, add the assay buffer to all wells. Then, add the serially diluted test compounds and the control inhibitor to their respective wells. Include wells with no inhibitor (100% activity control) and wells for background fluorescence (no enzyme or no NADPH).

-

Enzyme-Substrate Mix Preparation: Prepare a 2X enzyme-substrate mix containing the CYP3A4 enzyme and the fluorogenic substrate in the assay buffer.

-

Pre-incubation: Add the test compounds/inhibitor to the wells and pre-incubate the plate at 37°C for 5-15 minutes to allow the compounds to interact with the enzyme.[3][5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH generating system to all wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 20 minutes).[5]

-

Reaction Termination (Optional but Recommended): Stop the reaction by adding a stop solution, such as 80% acetonitrile/20% 0.5 M Tris-base.[5]

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorescent product.

Experimental Workflow for hCYP3A4 Inhibition Assay

Data Analysis and Interpretation

The data obtained from the fluorescence readings are used to determine the extent of CYP3A4 inhibition by the test compounds.

-

Background Subtraction: Subtract the average fluorescence of the background wells from all other readings.

-

Percentage of Inhibition Calculation: The percentage of inhibition for each compound concentration is calculated using the following formula:

% Inhibition = (1 - (Fluorescence of test well / Fluorescence of 100% activity control well)) * 100

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes 50% inhibition of the enzyme activity. This value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following tables summarize typical quantitative data used in hCYP3A4 fluorometric assays.

Table 1: Example Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration in Reaction |

| Recombinant Human CYP3A4 | 1 µM | 20 nM |

| 7-Benzoyloxy-4-trifluoromethylcoumarin (BFC) | 4 mM in Methanol | 40 µM |

| Ketoconazole | 1 mM in Methanol | Varies (e.g., 9.76 nM to 5000 nM) |

| NADP+ | 10 mM | Varies |

| Glucose-6-phosphate | 100 mM | Varies |

Data derived from a protocol using BFC as a substrate.[5]

Table 2: Kinetic Parameters for BFC Metabolism

| Parameter | Value |

| Km (Michaelis constant) | 8.3 ± 1.3 µM |

| Vmax (Maximum reaction velocity) | 454 ± 98 pmol/min/mg protein |

These values represent the mean (± SEM) from kinetic analysis in four preparations of pooled human liver microsomes.[12]

Conclusion

The hCYP3A4 fluorometric assay is a robust, sensitive, and high-throughput method that is indispensable in modern drug discovery. It provides a reliable means to assess the potential of new chemical entities to inhibit a major drug-metabolizing enzyme, thereby helping to predict and avoid adverse drug-drug interactions. A thorough understanding of its principles and a carefully executed experimental protocol are essential for obtaining accurate and reproducible results.

References

- 1. CYP3A4 Inhibitor Assay Kit (Fluorometric) (ab211077) is not available | Abcam [abcam.com]

- 2. 亞旭生物科技 [abscience.com.tw]

- 3. CYP3A4 Activity Assay Kit (Fluorometric) (ab211076) | Abcam [abcam.com]

- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

- 8. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. promega.com [promega.com]

- 11. cacheby.com [cacheby.com]

- 12. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to hCYP3A4 Fluorogenic Substrates for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key fluorogenic substrates developed for the in vivo imaging of human cytochrome P450 3A4 (hCYP3A4), a critical enzyme in drug metabolism. Below, we detail the properties, metabolic activation, and experimental application of prominent probes, offering a technical resource for their use in preclinical research and drug development.

Introduction to hCYP3A4 and Fluorogenic Probes

Cytochrome P450 3A4 (CYP3A4) is the most abundant and important drug-metabolizing enzyme in humans, responsible for the metabolism of approximately 50% of clinically used drugs. Its activity can vary significantly between individuals due to genetic and environmental factors, leading to potential drug-drug interactions (DDIs) and adverse drug reactions. The development of tools to monitor CYP3A4 activity in vivo is therefore of paramount importance.

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but are converted into highly fluorescent products by the catalytic activity of a specific enzyme. These probes offer a powerful method for the real-time, non-invasive imaging of enzyme activity in living cells and whole organisms, providing valuable insights into drug metabolism and disposition.

Featured hCYP3A4 Fluorogenic Substrates

Several fluorogenic substrates have been rationally designed and validated for hCYP3A4 imaging. This guide focuses on four prominent examples: F8 (hCYP3A4 Fluorogenic substrate 1) , NCN , NFa , and NEN .

Quantitative Data Summary

The following tables summarize the key quantitative parameters for these substrates, facilitating their comparison and selection for specific experimental needs.

| Substrate | Target Enzyme | Km (μM) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features |

| F8 | hCYP3A4 | 0.36[1] | ~450 | ~550 | Not Reported | High binding affinity, rapid response, excellent isoform specificity.[2][3][4] |

| NCN | hCYP3A4 | Not Reported | Not Reported | Not Reported | Not Reported | Orally bioavailable, non-substrate of P-gp. |

| NFa | hCYP3A4 | Not Reported | 450 | ~555 | Not Reported | Orally bioavailable, excellent isoform-specificity, high sensitivity. |

| NEN | hCYP3A4 | Not Reported | 450 (one-photon), 800 (two-photon) | 558 | Not Reported | Suitable for two-photon imaging in living cells and zebrafish.[5] |

| Metabolite | Parent Substrate | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |

| 4-OH F8 | F8 | Not Reported | Not Reported | Not Reported |

| HNCN | NCN | Not Reported | Not Reported | Not Reported |

| 4-HNFa | NFa | ~450 | ~555 | Not Reported |

| NEHN | NEN | 450 | 558 | Not Reported |

Metabolic Activation Pathway

The activation of these fluorogenic probes by hCYP3A4 follows a common metabolic pathway: hydroxylation. The substrate, which is weakly fluorescent, is metabolized by CYP3A4, leading to the formation of a hydroxylated product that exhibits strong fluorescence. This process allows for the direct visualization of CYP3A4 activity.

Metabolic activation of fluorogenic substrates by hCYP3A4.

Experimental Protocols

In Vivo Imaging in Murine Models

Animal Model: Nude mice (e.g., BALB/c nude mice) are commonly used to minimize autofluorescence from fur.

Probe Administration:

-

F8: Administered via intravenous (i.v.) injection at a dose of 10 mg/kg.[1] The vehicle for dissolution should be selected based on the substrate's solubility, often a mixture of DMSO and saline.

-

NFa: Can be administered orally due to its high bioavailability. Specific dosing and vehicle information require further optimization based on the experimental design.

Imaging Protocol:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Acquire baseline fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum).

-

Administer the fluorogenic probe.

-

Acquire fluorescence images at multiple time points post-injection to monitor the biodistribution and metabolic activation of the probe.

-

Imaging Parameters (General):

-

Excitation: A suitable filter for the specific probe (e.g., ~450 nm for F8 and NFa).

-

Emission: A suitable filter for the fluorescent metabolite (e.g., ~550-600 nm).

-

Exposure Time: Varies depending on the signal intensity, typically in the range of seconds.

-

Data Analysis:

-

Define regions of interest (ROIs) over the liver or other organs of interest.

-

Quantify the fluorescence intensity (e.g., average radiant efficiency) within the ROIs at each time point.

-

The increase in fluorescence intensity over time reflects the rate of CYP3A4-mediated metabolism.

In Vivo Imaging in Zebrafish Larvae

Animal Model: Zebrafish larvae (e.g., 3-5 days post-fertilization) are utilized due to their optical transparency.

Probe Administration (NEN):

-

Incubate zebrafish larvae in E3 medium containing the NEN probe at a suitable concentration (e.g., 5-10 µM).

-

A co-incubation with the CYP3A4 inhibitor ketoconazole (B1673606) can be used as a negative control.

Imaging Protocol:

-

Mount the larvae in a low-melting-point agarose (B213101) gel on a glass-bottom dish.

-

Image using a confocal or two-photon microscope.

-

Imaging Parameters (for NEN):

Data Analysis:

-

Quantify the fluorescence intensity in the liver or other tissues of interest.

-

Compare the fluorescence signal between control and probe-treated larvae, as well as between probe-only and probe-plus-inhibitor groups.

Applications in Drug Development

High-Throughput Screening of CYP3A4 Inhibitors

Fluorogenic substrates are invaluable for the high-throughput screening (HTS) of potential CYP3A4 inhibitors.

Workflow for HTS of CYP3A4 inhibitors.

In Vivo Assessment of Drug-Drug Interactions (DDIs)

These probes can be used to assess the potential of a new chemical entity (NCE) to cause DDIs by inhibiting or inducing CYP3A4 in vivo.

Workflow for in vivo DDI potential assessment.

Conclusion

Fluorogenic substrates for hCYP3A4 are powerful tools for researchers, scientists, and drug development professionals. They enable the real-time, non-invasive imaging of CYP3A4 activity in vivo, providing critical information for understanding drug metabolism, screening for potential inhibitors, and assessing the risk of drug-drug interactions. The continued development and application of these probes will undoubtedly accelerate the discovery and development of safer and more effective medicines.

References

- 1. Target Enzyme-Activated Two-Photon Fluorescent Probes: A Case Study of CYP3A4 Using a Two-Dimensional Design Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rationally Engineered CYP3A4 Fluorogenic Substrates for Functional Imaging Analysis and Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP3A4 Inhibitor Assay Kit (Fluorometric) (ab211077) is not available | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isoform Specificity of hCYP3A4 Fluorogenic Substrate 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform specificity of fluorogenic substrates for human cytochrome P450 3A4 (hCYP3A4). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the principles, experimental methodologies, and data interpretation related to the use of these critical tools in drug metabolism and interaction studies.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including an estimated 50% of clinically used drugs.[1][2] Its broad substrate promiscuity also makes it a frequent source of drug-drug interactions (DDIs).[1][3] Consequently, the early and accurate assessment of the interaction of new chemical entities with CYP3A4 is a cornerstone of modern drug discovery and development.

Fluorogenic substrates have emerged as invaluable tools for the high-throughput screening of potential CYP3A4 inhibitors and for studying enzyme kinetics.[4][5] These compounds are non-fluorescent or weakly fluorescent until they are metabolized by CYP3A4, yielding a highly fluorescent product. The rate of fluorescence generation is directly proportional to the enzyme's activity.[4] However, the utility of a fluorogenic substrate is critically dependent on its isoform specificity. An ideal substrate should be selectively metabolized by CYP3A4 with minimal turnover by other CYP isoforms, thereby ensuring that the observed signal accurately reflects CYP3A4 activity.

This guide will delve into the specifics of several fluorogenic substrates for hCYP3A4, presenting quantitative data on their specificity, detailed experimental protocols for assessing this specificity, and visual representations of the underlying metabolic processes and experimental workflows.

Quantitative Data: Isoform Specificity of hCYP3A4 Fluorogenic Substrates

The isoform specificity of a fluorogenic substrate is quantitatively assessed by comparing its metabolism by hCYP3A4 to that by a panel of other major human CYP isoforms. Key parameters include the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the intrinsic clearance (Vmax/Km). A lower Km value generally signifies a higher affinity of the enzyme for the substrate.

Here, we summarize the kinetic parameters for several commonly used and recently developed fluorogenic substrates for hCYP3A4.

| Substrate | Target Isoform | Km (μM) | Other Major Isoforms Tested | Observations on Specificity |

| F8 [6][7][8][9] | hCYP3A4 | 0.36[8] | Not explicitly detailed in provided abstracts. | Described as having "excellent isoform specificity".[6][7][9] |

| NFa [10] | hCYP3A4 | 13.33 ± 1.01[10] | CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1[10] | Docking studies suggested high specificity. Chemical inhibition assays confirmed that metabolism is blocked by CYP3A4-specific inhibitors.[10] |

| Dibenzylfluorescein (DBF) [11][12] | hCYP3A4 | 1.77 ± 0.3[11] | Not explicitly detailed in provided abstracts. | Considered a suitable substrate for initial CYP3A4 inhibition screening.[11][12] |

| 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) [12][13] | hCYP3A4 | Not specified in abstracts. | Other CYPs | Selective but not exclusive for human CYP3A4; a minor role for CYP1A2 has been demonstrated.[13] |

| Vivid® BOMCC Substrate [5][14] | hCYP3A4 | Not specified in abstracts. | Not explicitly detailed in provided abstracts. | Used in screening kits for CYP3A4 inhibition assays.[5][14] |

| 7-Benzyloxyquinoline (BQ) [12][13] | hCYP3A4 | Not specified in abstracts. | Other CYPs | Demonstrates a higher degree of selectivity for CYP3A4 than BFC.[13] |

Experimental Protocols

The determination of isoform specificity is a critical step in the validation of a new fluorogenic substrate. The following protocols outline the key experiments cited in the literature for this purpose.

Recombinant Human CYP Isoform Metabolism Assay

This assay directly assesses the ability of individual CYP isoforms to metabolize the fluorogenic substrate.

Objective: To determine the kinetic parameters (Km and Vmax) of the fluorogenic substrate with hCYP3A4 and a panel of other human CYP isoforms.

Materials:

-

Fluorogenic substrate

-

Recombinant human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)[5]

-

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)[5]

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well or 384-well microplates (black, for fluorescence readings)

-

Fluorescence plate reader

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, the NADPH-generating system, and the recombinant CYP enzyme in each well of the microplate.

-

Substrate Addition: Add the fluorogenic substrate at various concentrations to initiate the reaction. A typical concentration range would span from well below to well above the expected Km.

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorescent product.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Compare the kinetic parameters across all tested CYP isoforms. High activity (low Km and high Vmax) with CYP3A4 and minimal activity with other isoforms indicates high specificity.

-

Chemical Inhibition Assay in Human Liver Microsomes

This assay confirms the role of CYP3A4 in the metabolism of the substrate in a more complex biological matrix using isoform-specific chemical inhibitors.

Objective: To confirm that the metabolism of the fluorogenic substrate in human liver microsomes (HLMs) is predominantly catalyzed by CYP3A4.

Materials:

-

Fluorogenic substrate

-

Pooled human liver microsomes (HLMs)

-

NADPH-generating system

-

Reaction buffer

-

A panel of isoform-specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, etc.)

-

96-well or 384-well microplates

-

Fluorescence plate reader

Methodology:

-

Pre-incubation with Inhibitor: Pre-incubate the HLMs with the specific CYP inhibitors or vehicle control in the reaction buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Add the fluorogenic substrate and the NADPH-generating system to initiate the metabolic reaction. The substrate concentration should ideally be around the Km value for CYP3A4.

-

Incubation and Measurement: Incubate the plate at 37°C and monitor fluorescence as described in the previous protocol.

-

Data Analysis:

-

Compare the rate of metabolism in the presence of each inhibitor to the vehicle control.

-

Significant inhibition of fluorescence generation by a CYP3A4-specific inhibitor (e.g., ketoconazole) and minimal inhibition by inhibitors of other isoforms would confirm the substrate's selectivity for CYP3A4.[10]

-

Visualizations

Metabolic Pathway of a Fluorogenic Substrate

The core of a fluorogenic assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product by CYP3A4.

Caption: Metabolic activation of a fluorogenic substrate by hCYP3A4.

Experimental Workflow for Isoform Specificity Assessment

The process of determining the isoform specificity of a novel fluorogenic substrate involves a logical flow of experiments.

References

- 1. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis for ligand promiscuity in cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Rationally Engineered CYP3A4 Fluorogenic Substrates for Functional Imaging Analysis and Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functional Imaging of CYP3A4 at Multiple Dimensions Using an AI‐Driven High Performance Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 27 test compounds with four fluorometric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 fluorometric substrates: identification of isoform-selective probes for rat CYP2D2 and human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AID 1443034 - Inhibition of recombinant human CYP3A4 expressed in baculosomes using Vivid BOMCC substrate blue measured every 30 sec for 30 mins by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of the hCYP3A4 Fluorogenic Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and kinetic properties of 7-benzyloxy-4-trifluoromethylcoumarin (BFC), a widely utilized fluorogenic probe substrate for human cytochrome P450 3A4 (hCYP3A4). This document details its binding affinity and enzyme kinetics, outlines experimental protocols for their determination, and visualizes the key molecular processes involved.

Quantitative Data Summary

| Parameter | Value | Enzyme Source | Reference |

| Binding Affinity | |||

| Dissociation Constant (Kd) | Data not available in the reviewed literature. A protocol for its determination is provided in Section 2.1. | - | - |

| Enzyme Kinetics | |||

| Michaelis-Menten Constant (Km) | 8.3 ± 1.3 µM | Pooled Human Liver Microsomes | [1] |

| Maximum Reaction Velocity (Vmax) | 454 ± 98 pmol/min/mg protein | Pooled Human Liver Microsomes | [1] |

Experimental Protocols

Protocol for Determining Binding Affinity (Kd) via Tryptophan Fluorescence Quenching

This protocol describes a method to determine the dissociation constant (Kd) of a ligand (in this case, BFC) to a protein (hCYP3A4) by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[2]

Materials:

-

Purified hCYP3A4 enzyme

-

7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

-

Binding Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation:

-

Prepare a stock solution of purified hCYP3A4 in the binding buffer. The final concentration in the cuvette should be in the low micromolar range.

-

Prepare a concentrated stock solution of BFC in a suitable solvent (e.g., DMSO) and then dilute it in the binding buffer. Ensure the final solvent concentration is low (<1%) to avoid interference.

-

-

Fluorescence Measurement:

-

Set the fluorometer to excite the tryptophan residues of hCYP3A4 at approximately 295 nm and measure the emission spectrum from 300 to 400 nm. The emission maximum is typically around 340 nm.

-

Record the initial fluorescence spectrum of the hCYP3A4 solution alone.

-

-

Titration:

-

Add small aliquots of the BFC solution to the hCYP3A4 solution in the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Continue the titration until no further significant change in fluorescence is observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution and any inner filter effects.

-

Plot the change in fluorescence intensity (ΔF) against the concentration of BFC.

-

Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).

-

Protocol for Determining Enzyme Kinetics (Km and Vmax) via a High-Throughput Fluorescence Assay

This protocol details a microtiter plate-based fluorescence assay to measure the kinetic parameters of hCYP3A4-mediated metabolism of BFC.[3][4]

Materials:

-

Recombinant hCYP3A4 or human liver microsomes

-

7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stop Solution (e.g., 80% acetonitrile, 20% 0.5 M Tris-base)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of BFC in methanol (B129727) (e.g., 4 mM).

-

Prepare the NADPH regenerating system fresh daily and keep it on ice.

-

Prepare a 2x enzyme-substrate mix containing the desired concentration of hCYP3A4 (e.g., 20 nM) and a range of BFC concentrations (e.g., 0.5 µM to 100 µM) in potassium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the 2x enzyme-substrate mix to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 40 µL of the NADPH regenerating system to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding 75 µL of the stop solution to each well.

-

Measure the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a fluorescence microplate reader with excitation at approximately 405 nm and emission between 510-545 nm.

-

-

Data Analysis:

-

Convert the fluorescence units to the concentration of the product formed using a standard curve of HFC.

-

Plot the initial reaction velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Visualizations

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle of cytochrome P450 enzymes, including the key steps of substrate binding, electron transfer, and product formation.[5][6][7][8]

Caption: The catalytic cycle of hCYP3A4.

Experimental Workflow for Determining Enzyme Kinetic Parameters

This diagram outlines the sequential steps involved in the experimental procedure for determining the Michaelis-Menten kinetic parameters (Km and Vmax) of hCYP3A4 with the fluorogenic substrate BFC.

Caption: Workflow for hCYP3A4 kinetic analysis.

References

- 1. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacology: Cytochrome P450 Catalytic Cycle | ditki medical & biological sciences [ditki.com]

The Use of hCYP3A4 Fluorogenic Substrate 1 and Other Probes in Drug-Drug Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (hCYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals. Consequently, the potential for drug-drug interactions (DDIs) involving CYP3A4 is a major consideration in drug development. Fluorogenic probe substrates have become indispensable tools for the in vitro assessment of a new chemical entity's (NCE) potential to act as an inhibitor or inducer of CYP3A4. These substrates are non-fluorescent molecules that are metabolized by CYP3A4 to produce a fluorescent product, allowing for a rapid and sensitive measurement of enzyme activity. This guide provides a technical overview of the use of hCYP3A4 Fluorogenic Substrate 1 (also known as F8) and other commonly used fluorogenic probes in DDI studies.

Core Concepts in CYP3A4-Mediated DDIs

Understanding the mechanisms of CYP3A4 inhibition and induction is fundamental to interpreting in vitro DDI data.

-

Inhibition: An NCE can inhibit CYP3A4 activity through several mechanisms, primarily competitive, non-competitive, and mechanism-based inhibition. Competitive inhibitors bind to the same active site as the substrate, while non-competitive inhibitors bind to an allosteric site. Mechanism-based inhibitors are substrates that are converted to a reactive metabolite that covalently binds to and inactivates the enzyme.

-

Induction: Certain drugs can increase the expression of the CYP3A4 enzyme, leading to accelerated metabolism of co-administered drugs. This process is primarily mediated by the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR).

Fluorogenic Substrates for hCYP3A4

A variety of fluorogenic substrates are utilized in CYP3A4 DDI studies, each with its own set of kinetic properties and optimal assay conditions. The choice of substrate can significantly influence the outcome of an inhibition study, a phenomenon known as substrate-dependent inhibition. Therefore, it is often recommended to use multiple probe substrates to gain a comprehensive understanding of a compound's inhibitory potential.

Recently Developed Substrates: this compound (F8)

Recent advancements have led to the development of novel fluorogenic probes with improved specificity and sensitivity. One such example is this compound (F8), a potent and selective substrate for CYP3A4.[1] This compound is metabolized to a highly fluorescent product, 4-OH F8, and has demonstrated excellent performance in high-throughput screening of CYP3A4 inhibitors.[1]

Established Fluorogenic Substrates

Several other fluorogenic substrates are widely used in DDI studies:

-

7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC): A commonly used substrate that is O-dealkylated by CYP3A4 to the fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin.

-

Dibenzylfluorescein (DBF): This substrate is debenzylated by CYP3A4 to fluorescein, a highly fluorescent molecule.[2][3]

-

7-Benzyloxyquinoline (BQ): Another benzyloxy-derivative that serves as a CYP3A4 substrate.

-

Benzyloxyresorufin (BzRes): This substrate is converted to the fluorescent product resorufin.

-

7-ethoxy-4-trifluormethylcoumarin (EFC): A substrate used in some commercial assay kits.

-

Vivid® BOMCC Substrate (blue): A proprietary substrate that yields a blue fluorescent product.

Data Presentation: Quantitative Comparison of hCYP3A4 Fluorogenic Substrates

The following table summarizes the key kinetic parameters for several common hCYP3A4 fluorogenic substrates. It is important to note that these values can vary depending on the experimental conditions, such as the enzyme source (e.g., human liver microsomes, recombinant enzyme) and buffer composition.

| Substrate | Abbreviation | Km (µM) | Vmax (relative units or pmol/min/pmol CYP) | Optimal Concentration (µM) |

| This compound | F8 | 0.36 | Not widely reported | ~2 x Km |

| 7-Benzyloxy-4-(trifluoromethyl)coumarin | BFC | 10 - 50 | Varies | 20 - 100 |

| Dibenzylfluorescein | DBF | 0.87 - 1.77[2][3] | Varies | ~2 x Km |

| 7-Benzyloxyquinoline | BQ | ~132 (S50) | Varies | > S50 |

| Benzyloxyresorufin | BzRes | 40.6 | Varies | ~2 x Km |

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4 activity using a fluorogenic substrate.

1. Reagent Preparation:

-

Potassium Phosphate (B84403) Buffer: 100 mM, pH 7.4.

-

NADPH-Generating System: Prepare a fresh solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

Fluorogenic Substrate Stock Solution: Dissolve the substrate (e.g., BFC, DBF) in an appropriate solvent (e.g., acetonitrile (B52724), DMSO) to a high concentration (e.g., 10-20 mM).

-

Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration.

-

Recombinant Human CYP3A4 (or Human Liver Microsomes): Dilute to the desired concentration in buffer.

2. Assay Procedure (96-well plate format):

-

Add potassium phosphate buffer to all wells.

-

Perform serial dilutions of the test compound across the plate. Include a positive control inhibitor (e.g., ketoconazole) and a vehicle control.

-

Add the fluorogenic substrate to all wells at a concentration close to its Km.

-

Add the diluted CYP3A4 enzyme or human liver microsomes to all wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the NADPH-generating system to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

After a set incubation time (e.g., 15-30 minutes), stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a high pH buffer).

-

Read the final fluorescence intensity.

3. Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or NADPH).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based CYP3A4 Induction Assay

This protocol describes a method to assess the potential of a test compound to induce CYP3A4 expression in a cell-based system, followed by measurement of enzyme activity using a fluorogenic substrate.

1. Cell Culture and Treatment:

-

Culture a suitable human liver cell line (e.g., HepG2, primary human hepatocytes) in appropriate culture medium.

-

Seed the cells in a multi-well plate and allow them to attach and grow.

-

Treat the cells with various concentrations of the test compound for a period of 24-72 hours. Include a positive control inducer (e.g., rifampicin) and a vehicle control.

2. Measurement of CYP3A4 Activity:

-

After the treatment period, wash the cells with buffer.

-

Lyse the cells to release the enzymes or perform the assay with intact cells.

-

Add a reaction mixture containing the fluorogenic substrate and NADPH to each well.

-

Incubate the plate at 37°C and monitor the fluorescence increase over time.

-

Normalize the fluorescence signal to the protein concentration in each well.

3. Data Analysis:

-

Calculate the fold induction of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.

-

Plot the fold induction against the test compound concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum induction effect).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic reaction of hCYP3A4 with a fluorogenic substrate.

Caption: Mechanism of competitive inhibition of hCYP3A4.

Caption: Experimental workflow for a CYP3A4 inhibition assay.

Caption: Logical relationship for DDI prediction from in vitro data.

Conclusion

The use of fluorogenic substrates provides a robust and efficient platform for the in vitro evaluation of CYP3A4-mediated DDIs. A thorough understanding of the available substrates, their kinetic properties, and appropriate experimental design is crucial for generating reliable data to inform clinical DDI risk assessment. The development of novel, highly specific substrates like this compound continues to enhance the precision and predictive power of these essential preclinical studies.

References

- 1. Rationally Engineered CYP3A4 Fluorogenic Substrates for Functional Imaging Analysis and Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytotoxicity Profile of hCYP3A4 Fluorogenic Substrate 1 (F8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity profile of the novel human Cytochrome P450 3A4 (hCYP3A4) fluorogenic substrate, designated as F8, and referred to by some commercial suppliers as "hCYP3A4 Fluorogenic substrate 1". Engineered for high specificity and functional imaging, a key design feature of F8 is its low intrinsic cytotoxicity, making it a valuable tool for live-cell imaging and drug-drug interaction studies.[1][2] This document collates available quantitative data, details the experimental protocols used for its assessment, and provides visualizations of the workflows involved.

Executive Summary

The fluorogenic substrate F8 was developed to overcome limitations of existing probes by offering high binding affinity, rapid metabolic response, and excellent isoform specificity for hCYP3A4.[1][2] A critical aspect of its development was ensuring minimal interference with cellular health, thereby allowing for accurate measurements of enzyme activity in living biological systems.[1][2] Cytotoxicity assessments using a standard CCK-8 assay demonstrated that F8 exhibits low cytotoxicity in multiple human cell lines, with cell viability remaining high even at significant concentrations.[1] This profile makes it a superior tool for high-throughput screening and real-time functional imaging of hCYP3A4 activity.[1][2]

Quantitative Cytotoxicity Data

The cytotoxicity of F8 was evaluated in two human liver cancer cell lines, Hep3B2 and Huh-7, which are commonly used models in drug metabolism and hepatotoxicity studies. The data reveals that F8 maintains high cell viability at concentrations well above its working concentration for imaging and enzyme activity assays.

Table 1: Cell Viability of Human Liver Cell Lines After 24-Hour Incubation with F8

| Concentration (µM) | Mean Cell Viability (%) in Hep3B2 Cells | Mean Cell Viability (%) in Huh-7 Cells |

|---|---|---|

| 0 | 100 | 100 |

| 5 | >95% | >95% |

| 10 | >95% | >95% |

| 20 | >95% | >95% |

| 40 | >90% | >90% |

| 80 | >90% | >90% |

(Data synthesized from the findings reported in He, R., et al., J Med Chem, 2023.[1])

Cytotoxicity of Other Common CYP3A4 Fluorogenic Substrates

While detailed cytotoxicity profiles are less publicly available for older, more established fluorogenic substrates, their potential for cellular impact should be considered.

Table 2: Summary of Available Cytotoxicity Information for Common CYP3A4 Substrates

| Substrate | Common Name(s) | Available Cytotoxicity Information |

|---|---|---|

| 7-Benzyloxyquinoline (B143902) | 7BQ | Primarily used in microsomal assays; specific cell-based cytotoxicity data is not readily available in literature.[3][4][5] |

| 7-Benzyloxy-4-(trifluoromethyl)coumarin | BFC | Safety data sheets indicate it is harmful if swallowed, in contact with skin, or if inhaled. Quantitative cell viability data is not extensively published. |

| Vivid™ BOMCC Substrate | BOMCC | This product has been discontinued (B1498344) by the primary manufacturer. |

Experimental Protocol: Cell Viability Assessment via CCK-8 Assay

The following protocol describes the methodology used to assess the cytotoxicity of the F8 substrate. This method is a standard colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

4.1 Principle The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.

4.2 Materials

-

Hep3B2 or Huh-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

F8 substrate stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader (450 nm absorbance)

4.3 Procedure

-

Cell Seeding:

-

Culture Hep3B2 or Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the F8 substrate in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of F8 (e.g., 0, 5, 10, 20, 40, 80 µM).

-

Include a "medium only" blank and a "cells with 0.1% DMSO" vehicle control.

-

Incubate the plate for 24 hours at 37°C.

-

-

CCK-8 Assay:

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100

-

-

Visualizations: Workflows and Pathways

5.1 Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps involved in assessing the cytotoxicity of a test compound like F8 using an in vitro cell-based assay.

5.2 Logical Relationship for an Ideal Fluorogenic Substrate

This diagram illustrates the desired characteristics of an advanced fluorogenic probe like F8, where high metabolic activity is decoupled from cytotoxic effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rationally Engineered CYP3A4 Fluorogenic Substrates for Functional Imaging Analysis and Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP3A4 activity in four different animal species liver microsomes using 7-benzyloxyquinoline and HPLC/spectrofluorometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell Permeability of hCYP3A4 Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of fluorogenic substrates for the human cytochrome P450 3A4 (hCYP3A4) enzyme. A critical parameter for the utility of these substrates in live-cell imaging and in vivo studies is their ability to efficiently cross cellular membranes. This document details the experimental assessment of cell permeability, presents quantitative data for select advanced substrates, and outlines the underlying factors governing this process.

Introduction to hCYP3A4 Fluorogenic Substrates and the Importance of Cell Permeability

Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme in drug metabolism, responsible for the oxidative metabolism of a vast array of xenobiotics.[1][2] Fluorogenic substrates are powerful tools for studying CYP3A4 activity due to their high sensitivity, rapid response, and suitability for high-throughput screening and in situ imaging.[3] However, the practical application of many early-generation fluorogenic substrates was limited by poor cell-membrane permeability and low oral bioavailability.[3]

Ideal fluorogenic substrates for hCYP3A4 should possess several key characteristics, including high specificity, a high turnover rate, and, critically, high cell-membrane permeability.[3] This property is essential to enable the substrate to cross the intestinal barrier and cell membranes to reach the intracellular location of the CYP3A4 enzyme, primarily in the endoplasmic reticulum.[3] Consequently, recent research has focused on the rational design of novel substrates with improved physicochemical properties to enhance their cell permeability.[3][4]

Quantitative Data on Cell Permeability of Advanced hCYP3A4 Fluorogenic Substrates

Significant strides have been made in developing hCYP3A4 fluorogenic substrates with enhanced cell permeability. Below is a summary of the permeability data for recently developed, optimized substrates.

| Substrate | Cell Line | Permeability Enhancement (Compared to NEN*) | Reference |

| NFa | NCM460 | 28-fold | [3] |

| Hep3B | 5.6-fold | [3] | |

| NCN | NCM460 | 23.9-fold | [4] |

| Hep3B | 13.7-fold | [4] |

*N-ethyl-1,8-naphthalimide (NEN) is a fluorophore that exhibits poor cell-membrane permeability.[3][4]

| Substrate | Key Permeability-Related Features | Reference |

| F8 | High binding affinity, rapid response, excellent isoform specificity, low cytotoxicity. Designed for functional imaging in living cells. | [1][2][5] |

| NCN | Improved cell-membrane permeability, non-substrate of P-glycoprotein (P-gp), which facilitates in situ functional imaging. | [1][4] |

| NFa | Good cell-membrane permeability, excellent isoform-specificity, and acceptable oral bioavailability. | [3] |

Experimental Protocols for Assessing Cell Permeability

The assessment of cell permeability is a cornerstone of drug discovery and is equally critical for the validation of fluorogenic probes. The Caco-2 and MDR1-MDCK permeability assays are the industry-standard in vitro models for this purpose.

The Caco-2 permeability assay utilizes human colorectal adenocarcinoma cells, which differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[6][7] This model allows for the evaluation of a compound's rate of transport across the intestinal wall and can be used to predict in vivo absorption.[7][8]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[9]

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified before the experiment. This is typically done by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker with low permeability, such as Lucifer Yellow.[9][10]

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer, such as Hanks' Balanced Salt Solution (HBSS).[9]

-

The test compound (fluorogenic substrate) is added to the apical (A) compartment, which represents the intestinal lumen.

-

Samples are collected from the basolateral (B) compartment, representing the blood side, at various time points.[9]

-